molecular formula C32H43N3O7 B1518070 Fmoc-lys(boc)-leu-OH CAS No. 250695-63-7

Fmoc-lys(boc)-leu-OH

Cat. No. B1518070
CAS RN: 250695-63-7
M. Wt: 581.7 g/mol
InChI Key: LYZDVQFQQNAKFU-SVBPBHIXSA-N
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Description

“Fmoc-lys(boc)-leu-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The molecular formula of “this compound” is C26H32N2O6 .


Synthesis Analysis

“this compound” is the standard reagent for coupling lysine into peptide sequences . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Molecular Structure Analysis

The molecular weight of “this compound” is 468.54 . The structure of “this compound” can be represented by the SMILES string CC(C)(C)OC(=O)NCCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

“this compound” is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery . It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 468.55 g/mol . It is a solid substance with an optical activity of [α]20/D −12±1°, c = 1% in DMF . It is stored at a temperature between 2-8°C .

Mechanism of Action

The mechanism of action of “Fmoc-lys(boc)-leu-OH” is related to its role in peptide synthesis. The Fmoc group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . Normally the Fmoc group is removed before the peptide is cleaved from the resin .

Safety and Hazards

When handling “Fmoc-lys(boc)-leu-OH”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As of December 2023, the quality specification items for “Fmoc-lys(boc)-leu-OH” have been changed . This change will be implemented gradually for each lot, so there may be a mix of lots with different quality specification items for the time being .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O7/c1-20(2)18-27(29(37)38)34-28(36)26(16-10-11-17-33-30(39)42-32(3,4)5)35-31(40)41-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25-27H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,36)(H,35,40)(H,37,38)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZDVQFQQNAKFU-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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